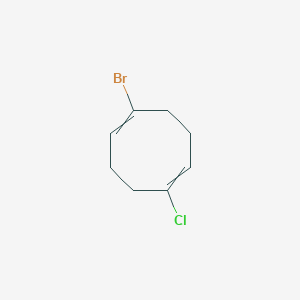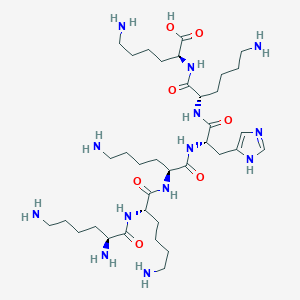![molecular formula C10H14O3 B14191564 5-[(5R)-5-Hydroxyhexa-1,3-dien-1-yl]oxolan-2-one CAS No. 927194-53-4](/img/structure/B14191564.png)
5-[(5R)-5-Hydroxyhexa-1,3-dien-1-yl]oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(5R)-5-Hydroxyhexa-1,3-dien-1-yl]oxolan-2-one is an organic compound with the chemical formula C₁₀H₁₄O₃. This compound belongs to the class of oxolanes, which are five-membered ring structures containing an oxygen atom. The presence of a hydroxyhexa-1,3-dienyl group attached to the oxolane ring makes this compound unique and interesting for various scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5R)-5-Hydroxyhexa-1,3-dien-1-yl]oxolan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by oxidation and cyclization steps. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(5R)-5-Hydroxyhexa-1,3-dien-1-yl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the hexa-1,3-dienyl group can be reduced to single bonds.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often employed.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
5-[(5R)-5-Hydroxyhexa-1,3-dien-1-yl]oxolan-2-one has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals
Mécanisme D'action
The mechanism of action of 5-[(5R)-5-Hydroxyhexa-1,3-dien-1-yl]oxolan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the conjugated dienyl system play crucial roles in its reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
6-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydroimidazo[1,2-c]pyrimidin-5-one: A compound with similar structural features but different biological activities.
Uniqueness
5-[(5R)-5-Hydroxyhexa-1,3-dien-1-yl]oxolan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
927194-53-4 |
|---|---|
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
5-[(5R)-5-hydroxyhexa-1,3-dienyl]oxolan-2-one |
InChI |
InChI=1S/C10H14O3/c1-8(11)4-2-3-5-9-6-7-10(12)13-9/h2-5,8-9,11H,6-7H2,1H3/t8-,9?/m1/s1 |
Clé InChI |
NMBYLEDTPXIZSN-VEDVMXKPSA-N |
SMILES isomérique |
C[C@H](C=CC=CC1CCC(=O)O1)O |
SMILES canonique |
CC(C=CC=CC1CCC(=O)O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Phenyl-3-[2-(piperidin-1-yl)ethyl]-6H-1,2,4-oxadiazine](/img/structure/B14191483.png)


methanone](/img/structure/B14191499.png)
![N,N'-{(1,2-Diphenylethene-1,2-diyl)bis[(4,1-phenylene)methylene]}dianiline](/img/structure/B14191500.png)

![4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol](/img/structure/B14191506.png)




![3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one](/img/structure/B14191554.png)
![3-Cyclohexyl-N-phenyl-2-propyl-3H-imidazo[4,5-G]quinazolin-8-amine](/img/structure/B14191557.png)

